molecular formula C38H76N2O2 B091910 N,N'-Ethylenebis(stearamide) CAS No. 110-30-5

N,N'-Ethylenebis(stearamide)

Cat. No.: B091910
CAS No.: 110-30-5
M. Wt: 593 g/mol
InChI Key: RKISUIUJZGSLEV-UHFFFAOYSA-N
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Description

N,N’-Ethylenebis(stearamide) is an organic compound with the formula (CH₂NHC(O)C₁₇H₃₅)₂. It is a waxy white solid that is also found as powder or beads. This compound is widely used as a form release agent and is derived from the reaction of ethylenediamine and stearic acid . It is known for its low toxicity and provides a slippery coating for various applications .

Mechanism of Action

Target of Action

The primary targets of N,N’-Ethylenebis(stearamide) are the surfaces of a variety of nanoparticles . It interacts with these surfaces to reduce friction and enhance the rate of processing .

Mode of Action

N,N’-Ethylenebis(stearamide) works by interacting with its targets and providing a slippery coating . This interaction facilitates and stabilizes the dispersion of solid compounding materials, enhancing processability . It also decreases friction and abrasion of the polymer surface, contributing to color stability and polymer degradation .

Pharmacokinetics

It’s important to note that the compound is a waxy white solid that is insoluble in water and most organic solvents at room temperature . It is soluble in ketones, alcohols, and aromatic solvents at their boiling points . These properties may influence its bioavailability in various applications.

Result of Action

The action of N,N’-Ethylenebis(stearamide) results in enhanced processability of materials, decreased friction and abrasion of the polymer surface, and improved color stability and polymer degradation . It provides a slippery coating for a variety of applications, making it a valuable component in industries such as plastics and wiring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N’-Ethylenebis(stearamide). For instance, its solubility properties suggest that temperature (specifically the boiling points of certain solvents) can impact its action . Additionally, the compound’s effectiveness as a lubricant and dispersing agent may be influenced by the specific characteristics of the nanoparticles it interacts with .

Biochemical Analysis

Biochemical Properties

N,N’-Ethylenebis(stearamide) plays a significant role in biochemical reactions due to its fatty amide groups, which can interact with the surface of various nanoparticles . It acts as a lubricant, activator, and dispersing agent, reducing friction in the system and increasing the rate of processing . The compound interacts with enzymes and proteins involved in lipid metabolism, facilitating the dispersion of solid compounding materials and enhancing processability .

Cellular Effects

N,N’-Ethylenebis(stearamide) influences various cellular processes by interacting with cell membranes and intracellular proteins. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in lipid metabolism . The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of N,N’-Ethylenebis(stearamide) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fatty amide groups facilitate its binding to lipid molecules and proteins, modulating their activity and stability . This interaction can lead to the inhibition or activation of specific enzymes, affecting metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Ethylenebis(stearamide) change over time due to its stability and degradation properties. The compound is stable under standard conditions but can degrade under extreme temperatures or in the presence of strong oxidants . Long-term studies have shown that N,N’-Ethylenebis(stearamide) can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N,N’-Ethylenebis(stearamide) vary with different dosages in animal models. At low doses, the compound acts as a lubricant and dispersing agent, enhancing cellular function and metabolic activity . At high doses, it can cause toxic or adverse effects, including inflammation and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve desired outcomes without causing harm .

Metabolic Pathways

N,N’-Ethylenebis(stearamide) is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of fatty acids . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy balance .

Transport and Distribution

Within cells and tissues, N,N’-Ethylenebis(stearamide) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, impacting its activity and function .

Subcellular Localization

N,N’-Ethylenebis(stearamide) is localized in various subcellular compartments, including the cell membrane, endoplasmic reticulum, and lipid droplets . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its role in modulating cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Ethylenebis(stearamide) is synthesized through the reaction of ethylenediamine with stearic acid. The process involves adding stearic acid and an antioxidant to a sealed reaction vessel, slowly stirring the mixture, and introducing nitrogen to remove air. Ethylenediamine is then added to form a salt, followed by a dehydration reaction under nitrogen protection to obtain the final product .

Industrial Production Methods: The industrial production of N,N’-Ethylenebis(stearamide) typically involves high-temperature dehydration of stearic acid and ethylenediamine. The process is optimized to prevent long reaction times and ensure high purity and whiteness of the product . The use of antioxidants like sodium borohydride and catalysts containing phosphoric acid and phosphorous acid enhances the catalytic effect and product quality .

Chemical Reactions Analysis

Types of Reactions: N,N’-Ethylenebis(stearamide) primarily undergoes reactions typical of amides, such as hydrolysis and thermal decomposition. It is relatively stable under normal conditions but can decompose upon heating, producing nitrogen oxides .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Ethylenebis(stearamide) has a wide range of applications in various fields:

Comparison with Similar Compounds

Uniqueness: N,N’-Ethylenebis(stearamide) is unique due to its dual amide groups, which provide excellent lubricating properties and compatibility with a wide range of materials. Its ability to act as both an internal and external lubricant, along with its low toxicity and high thermal stability, makes it particularly valuable in industrial applications .

Properties

IUPAC Name

N-[2-(octadecanoylamino)ethyl]octadecanamide
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InChI

InChI=1S/C38H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42)
Source PubChem
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InChI Key

RKISUIUJZGSLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
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Molecular Formula

C38H76N2O2
Record name N,N'-ETHYLENE BIS(STEARAMIDE)
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DSSTOX Substance ID

DTXSID4026840
Record name N,N'-Ethylene distearylamide
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Molecular Weight

593.0 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White waxy solid; [ICSC] Commercial product: White to light brown solid; [SIDS UNEP] White to light yellow powder; [Clariant MSDS], WAXY WHITE SOLID IN VARIOUS FORMS.
Record name Octadecanamide, N,N'-1,2-ethanediylbis-
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Flash Point

280 °C o.c.
Record name N,N'-ETHYLENE BIS(STEARAMIDE)
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Solubility

Solubility in water: none
Record name N,N'-ETHYLENE BIS(STEARAMIDE)
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Density

Relative density (water = 1): 0.97
Record name N,N'-ETHYLENE BIS(STEARAMIDE)
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CAS No.

110-30-5
Record name Ethylenebis(stearamide)
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Record name N,N'-ETHYLENE DISTEARYLAMIDE
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Melting Point

HARD; HIGH MELTING POINT, 135-146 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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